1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone
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Overview
Description
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a tetrazole ring attached to a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorophenyl group. The tetrazole ring is then synthesized and attached to the cyclohexyl group. The final step involves the coupling of the two intermediates under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The tetrazole ring may also play a role in the compound’s biological effects by interacting with enzymes or other proteins .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: A related compound with similar structural features but different biological activities.
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane: Another similar compound with distinct chemical properties and applications.
Uniqueness
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is unique due to the combination of the piperazine and tetrazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H27ClN6O |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C20H27ClN6O/c21-17-5-4-6-18(13-17)25-9-11-26(12-10-25)19(28)14-20(7-2-1-3-8-20)15-27-16-22-23-24-27/h4-6,13,16H,1-3,7-12,14-15H2 |
InChI Key |
YQZWSPNFBDNKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)CN4C=NN=N4 |
Origin of Product |
United States |
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